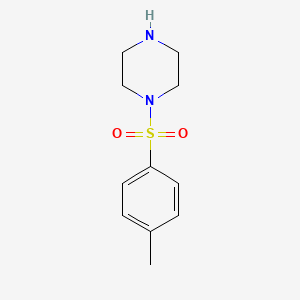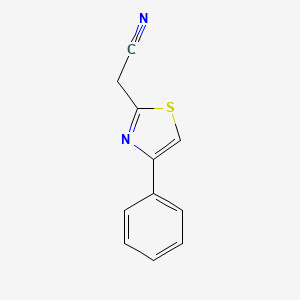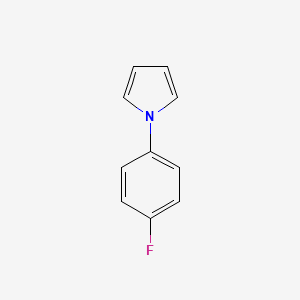
1-(4-フルオロフェニル)ピロール
概要
説明
1-(4-Fluorophenyl)pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
1-(4-Fluorophenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand the interaction of pyrrole derivatives with biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
作用機序
Target of Action
1-(4-Fluorophenyl)pyrrole is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The indole nucleus is found in many important synthetic drug molecules and has been helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives, which include 1-(4-fluorophenyl)pyrrole, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of 1-(4-Fluorophenyl)pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
1-(4-Fluorophenyl)pyrrole plays a role in various biochemical reactions, primarily due to its ability to interact with different enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to various biological effects .
Additionally, 1-(4-Fluorophenyl)pyrrole has been shown to bind to certain receptor proteins, influencing their activity. For instance, it can act as a ligand for G-protein coupled receptors, modulating signal transduction pathways. The nature of these interactions is often characterized by non-covalent bonding, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 1-(4-Fluorophenyl)pyrrole on various cell types and cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis .
Furthermore, 1-(4-Fluorophenyl)pyrrole can affect gene expression by acting as a transcriptional modulator. It can either upregulate or downregulate the expression of specific genes, depending on the cellular context and the presence of other regulatory factors. This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)pyrrole involves its binding interactions with various biomolecules. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins .
Additionally, 1-(4-Fluorophenyl)pyrrole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional machinery, resulting in changes in the expression of specific genes. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorophenyl)pyrrole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term exposure to 1-(4-Fluorophenyl)pyrrole can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)pyrrole in animal models have been studied to understand its pharmacological and toxicological properties. It has been found that the compound exhibits dose-dependent effects, with low to moderate doses showing therapeutic potential, while high doses can lead to toxic or adverse effects .
In animal models, low doses of 1-(4-Fluorophenyl)pyrrole have been shown to modulate signaling pathways and gene expression, leading to beneficial effects such as reduced inflammation and improved metabolic function. At high doses, the compound can induce toxicity, manifesting as liver damage, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
1-(4-Fluorophenyl)pyrrole is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can undergo further metabolic transformations .
The metabolic pathways of 1-(4-Fluorophenyl)pyrrole also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)pyrrole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cells, 1-(4-Fluorophenyl)pyrrole can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)pyrrole is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications .
For instance, 1-(4-Fluorophenyl)pyrrole can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Similarly, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .
準備方法
1-(4-Fluorophenyl)pyrrole can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with 4-fluoroaniline in the presence of a catalytic amount of iron (III) chloride . Another method includes the reaction of pyrimidine-2,4,6(1H,3H,5H)-trione, 1-(4-fluorophenyl)-2,2-dihydroxyethanone, dimethyl but-2-ynedioate, and 4-methoxyaniline . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
1-(4-Fluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(4-Fluorophenyl)pyrrole can be compared with other pyrrole derivatives, such as:
1-Phenylpyrrole: Lacks the fluorine atom, which can significantly alter its biological activity and chemical reactivity.
1-(4-Chlorophenyl)pyrrole: Substitutes the fluorine with chlorine, leading to different electronic and steric effects.
1-(4-Methylphenyl)pyrrole: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
These comparisons highlight the unique properties of 1-(4-Fluorophenyl)pyrrole, particularly the influence of the fluorine atom on its chemical and biological behavior.
特性
IUPAC Name |
1-(4-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPGGZDHAHLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352489 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-31-9 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81329-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the fluorine atom in 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole concerning its electrochemical behavior?
A1: The presence of the fluorine atom in the 4-fluorophenyl substituent of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole plays a crucial role in influencing its electrochemical behavior. The electron-withdrawing nature of fluorine affects the electron density of the pyrrole ring, which in turn, influences the electronic communication between the two ferrocenyl units. [, ] This is evident in the cyclic voltammetry studies, where the first oxidation potential (Ea1) and the difference between the two oxidation potentials (ΔE) correlate with the Hammett constant (σ) of the substituent. [] A more electron-withdrawing substituent, such as fluorine, leads to a higher Ea1 and a larger ΔE, indicating weaker electronic communication between the ferrocenyl units. []
Q2: How does the structure of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole compare to other similar compounds in the study, and how does this impact their electrochemistry?
A2: The research investigates a series of 2,5-diferrocenyl five-membered heterocyclic compounds, including 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole, with variations in the substituent on the pyrrole ring or the type of heteroatom. [] The study found that the nature of the heteroatom significantly affects the electronic communication between the two ferrocenyl units. [] For instance, compounds containing a pyrrole ring exhibited weaker electronic communication compared to those containing a thiophene or furan ring. [] This difference in electronic communication is attributed to the varying electron-donating abilities of the heteroatoms, which impacts the electron density on the central ring system and influences the interactions between the ferrocenyl units.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
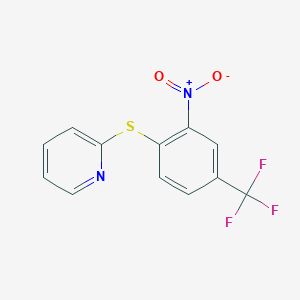
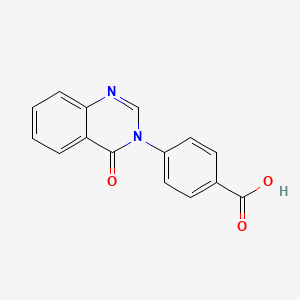
![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)
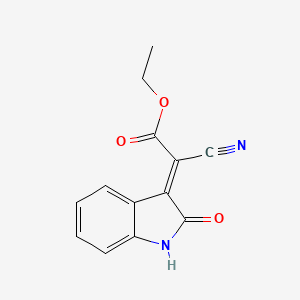
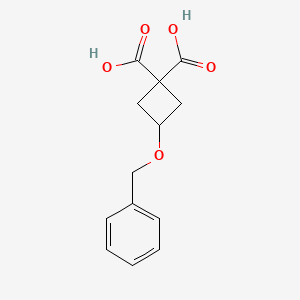
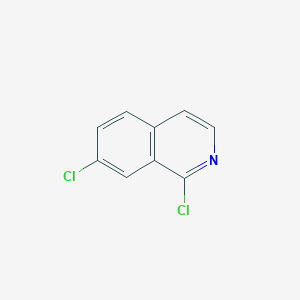
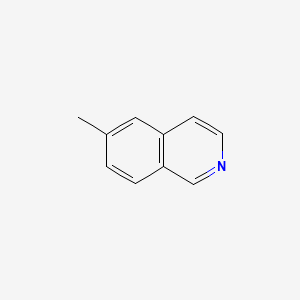
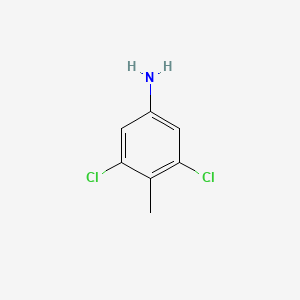
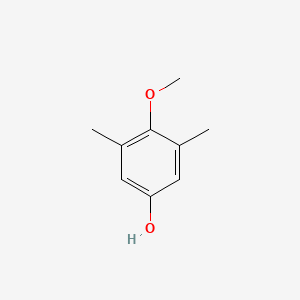
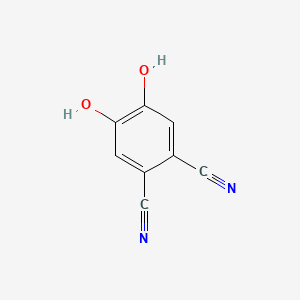
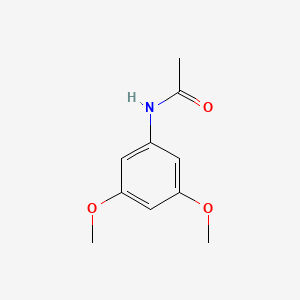
![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
